molecular formula C24H24O7 B1643092 Erythynone

Erythynone

Cat. No. B1643092
M. Wt: 424.4 g/mol
InChI Key: MFTMKRIDUBXOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythynone is a natural product found in Piscidia piscipula with data available.

Scientific Research Applications

Antioxidant and Antibacterial Activities

Erythynone derivatives, such as those from Erythrina livingstoniana, exhibit notable antioxidant and antibacterial properties. Compounds isolated from this plant have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. These compounds also possess radical scavenging properties, indicating potential for applications in combating oxidative stress-related diseases (Bedane et al., 2015).

Antimicrobial Properties

This compound-based compounds from the stem wood of Erythrina latissima have been found to possess antimicrobial activity. These compounds effectively target various microorganisms, including E. coli, S. aureus, and Candida mycoderma, highlighting their potential in antimicrobial treatments (Chacha et al., 2005).

Cytotoxic and Pro-apoptotic Potential

Prenylated flavanone derivatives from Erythrina addisoniae, closely related to this compound, have demonstrated potent cytotoxic and pro-apoptotic effects against hepatoma cells. These findings suggest potential applications in cancer therapy, particularly in targeting liver cancer cells (Passreiter et al., 2015).

Pharmacological and Antioxidant Activities

This compound and its derivatives have been studied for various pharmacological properties. For example, the Erythrina genus, which includes this compound-like compounds, is known for tetracyclic alkaloids with potential anxiolytic properties. Such compounds also exhibit significant antioxidant activities (Rambo et al., 2019).

Potential in Drug Delivery Systems

Research on erythrocytes (red blood cells), which contain this compound-like compounds, highlights their potential in drug delivery systems. The biocompatibility, biodegradability, and long circulating half-life of erythrocytes make them suitable for developing novel drug delivery mechanisms (Xia et al., 2019).

properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

10,17,18-trimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3,5,9,11,15,17,19-heptaen-13-one

InChI

InChI=1S/C24H24O7/c1-24(2)7-6-12-22-14(9-18(28-5)23(12)31-24)21(25)20-13-8-16(26-3)17(27-4)10-15(13)29-11-19(20)30-22/h6-10,19-20H,11H2,1-5H3

InChI Key

MFTMKRIDUBXOMI-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C4C(O3)COC5=CC(=C(C=C45)OC)OC)C

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C4C(O3)COC5=CC(=C(C=C45)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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